molecular formula C8H5BrN2O B184417 2-(4-Bromophenyl)-1,3,4-oxadiazole CAS No. 41420-90-0

2-(4-Bromophenyl)-1,3,4-oxadiazole

Cat. No.: B184417
CAS No.: 41420-90-0
M. Wt: 225.04 g/mol
InChI Key: UGBVZNXXRZISHN-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1,3,4-oxadiazole is a heterocyclic aromatic compound that contains a bromine atom attached to a phenyl ring, which is further connected to an oxadiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-bromobenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with an appropriate oxidizing agent such as iodine or bromine . The reaction conditions often require refluxing in a suitable solvent like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are commonly used.

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles are employed.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.

Major Products Formed

    Electrophilic Substitution: Products include brominated or nitrated derivatives.

    Nucleophilic Substitution: Products include substituted oxadiazoles with various functional groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 2-(4-bromophenyl)-1,3,4-oxadiazole derivatives as anticancer agents. A series of novel quinoline-oxadiazole hybrids were synthesized and evaluated for their anti-proliferative activities against various cancer cell lines. These compounds demonstrated significant inhibitory effects, with some exhibiting up to 16-fold greater activity than standard references like neomycin . The mechanism of action is believed to involve targeting specific pathways related to cancer cell proliferation.

Antimicrobial Properties
The antimicrobial efficacy of this compound derivatives has been extensively studied. Compounds derived from this structure have shown potent activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. In vitro tests revealed that certain derivatives exhibited significantly higher activity compared to traditional antibiotics . This positions them as promising candidates for developing new antimicrobial therapies.

Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of this compound derivatives have also been documented. Studies indicate that these compounds can inhibit inflammation in vivo, with some derivatives showing comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . The analgesic activity was assessed through various models, revealing that specific substitutions on the oxadiazole ring enhance these effects while minimizing ulcerogenic risks associated with traditional NSAIDs.

Agricultural Applications

Pesticidal Activity
The oxadiazole framework has been utilized in developing agricultural chemicals. Compounds containing the 1,3,4-oxadiazole moiety have been reported as effective herbicides and insecticides. Their mechanism typically involves disrupting metabolic pathways in pests or inhibiting key enzymes necessary for their survival . This application is particularly relevant in sustainable agriculture where the need for effective yet environmentally friendly pesticides is critical.

Materials Science

Fluorescent Materials
Research has also explored the use of this compound in the development of fluorescent materials. The unique electronic properties of oxadiazoles make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to emit light when excited makes them valuable for creating efficient lighting solutions and displays .

Summary of Biological Activities

Activity Type Effectiveness Reference
AnticancerUp to 16-fold greater than neomycin
AntimicrobialEffective against S. aureus, E. coli
Anti-inflammatoryComparable to indomethacin
AnalgesicSignificant activity with low ulcerogenicity

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1,3,4-oxadiazole
  • 2-(4-Fluorophenyl)-1,3,4-oxadiazole
  • 2-(4-Methylphenyl)-1,3,4-oxadiazole

Uniqueness

2-(4-Bromophenyl)-1,3,4-oxadiazole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties.

Biological Activity

2-(4-Bromophenyl)-1,3,4-oxadiazole is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and various applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound features a bromophenyl group attached to an oxadiazole ring. The oxadiazole moiety is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design. Synthesis methods typically involve the reaction of hydrazides with carboxylic acids or acid chlorides under controlled conditions. Various synthetic routes have been documented, highlighting the versatility of this compound in generating derivatives with enhanced biological properties .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of cancer cell lines with IC50 values ranging from 10 nM to 1.51 μM. The structure-activity relationship (SAR) suggests that bulky aryl groups and specific substitutions at the 5-position of the oxadiazole ring enhance anticancer efficacy .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell Line TestedIC50 (µM)
Compound IHePG-20.035
Compound IIMCF-70.045
Compound IIIHCT-1160.050

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of this compound has been evaluated in vivo using carrageenan-induced paw edema models in rats. Derivatives have shown anti-inflammatory activity ranging from 33% to over 61%, comparable to standard drugs like Indomethacin . The analgesic properties were also assessed, with some compounds demonstrating efficacy similar to acetylsalicylic acid .

Table 2: Anti-inflammatory and Analgesic Activities

CompoundAnti-inflammatory Activity (%)Analgesic Activity (%)
Compound A59.566.2
Compound B61.970.6
Indomethacin64.3-

Antibacterial Properties

The antibacterial activity of this compound derivatives has also been explored. Compounds were tested for their minimum inhibitory concentration (MIC) against various bacterial strains, with several demonstrating significant antibacterial effects .

The biological activities of this compound derivatives are attributed to their interaction with specific biological targets such as enzymes and receptors involved in inflammatory pathways and cancer cell proliferation. The presence of electron-withdrawing groups enhances their reactivity and interaction with biological macromolecules .

Case Studies

In a notable study involving a series of synthesized oxadiazole derivatives, researchers found that compounds containing halogen substituents significantly improved anti-inflammatory and analgesic activities compared to their non-substituted counterparts . Another study highlighted the cytotoxic effects of these compounds on various cancer cell lines, establishing their potential as lead compounds for further drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-(4-bromophenyl)-1,3,4-oxadiazole derivatives?

The synthesis typically involves cyclization of hydrazides or aroylpropionic acid derivatives. For example, bromoacetyl bromide and 4-methoxyphenyl hydrazide can be reacted in phosphorus oxychloride (POCl₃) at 90°C for 6 hours, followed by neutralization with NaHCO₃ and purification via silica column chromatography (CH₂Cl₂ eluent) . Yields vary (e.g., 28% for bromomethyl derivatives), and structural confirmation relies on NMR, IR, and mass spectrometry .

Q. What biological activities are reported for this compound derivatives?

Key activities include:

  • Anti-inflammatory : Compounds with 4-chlorophenyl or 3,4-dimethoxyphenyl substituents at the 5th position showed 59.5–61.9% inhibition in carrageenan-induced edema (vs. 64.3% for indomethacin at 20 mg/kg) .
  • Analgesic : Derivatives like 4c and 4i exhibited 66.2–70.6% activity in acetic acid-induced writhing tests, surpassing acetylsalicylic acid (63.2% at 25 mg/kg) .
  • Antimicrobial : Compound 4f showed MICs of 12.5 mg/mL (S. aureus) and 25 mg/mL (E. coli) .

Q. How is the structural purity of synthesized derivatives confirmed?

Analytical techniques include:

  • 1H/13C NMR : To verify substituent positions (e.g., aromatic protons at δ 7.01–8.00 ppm) .
  • IR spectroscopy : Peaks for C=N (~1600 cm⁻¹), C-O (1256 cm⁻¹), and C-Br (658 cm⁻¹) .
  • Chromatography : TLC (CH₂Cl₂/MeOH) and column chromatography for purification .

Advanced Research Questions

Q. How do structural modifications at the 5th position influence anti-inflammatory activity?

Quantitative structure-activity relationship (QSAR) studies indicate that electron-withdrawing groups (e.g., 4-chlorophenyl) or bulky substituents (e.g., 3,4-dimethoxyphenyl) enhance activity by improving binding to cyclooxygenase (COX) or reducing metabolic degradation. For example, 4c (59.5% inhibition) and 4i (61.9%) outperformed the parent aroylpropionic acid (38.1%) . Molecular docking can further predict interactions with COX-2 active sites .

Q. How can ulcerogenic liability be minimized in anti-inflammatory derivatives?

Cyclized derivatives exhibit lower ulcerogenicity compared to non-cyclized precursors. For instance, ulcer indices for 2-(4-bromophenyl) derivatives ranged from 0.58–0.83 (vs. 2.67 for indomethacin) due to reduced gastric acidity induction. In vivo evaluation involves oral administration (60 mg/kg) followed by histological assessment of gastric mucosa .

Q. What in silico strategies are effective in designing anticancer derivatives?

Computational approaches include:

  • Molecular docking : To assess binding affinity with targets like topoisomerase II or EGFR.
  • Pharmacophore modeling : Identifying critical moieties (e.g., bromophenyl for DNA intercalation).
  • ADMET prediction : Optimizing pharmacokinetic properties (e.g., logP <5 for blood-brain barrier penetration) .

Q. How can discrepancies in biological activity data across studies be resolved?

Contradictions may arise from variations in substituent electronic effects, assay protocols (e.g., carrageenan vs. CFA inflammation models), or dosing regimens. Meta-analyses comparing % inhibition at standardized doses (e.g., 20 mg/kg) and controlled in vitro conditions (e.g., MIC assays) are recommended .

Q. What QSAR parameters are critical for optimizing analgesic activity?

Key parameters include:

  • Lipophilicity (logP) : Optimal range of 3–4 for blood-brain barrier penetration.
  • Electrostatic potential : Negative charge density on the oxadiazole ring enhances COX-2 inhibition.
  • Steric effects : Bulky 5th-position substituents improve receptor binding .

Q. How is antibacterial activity evaluated for these compounds?

Protocols involve:

  • Broth microdilution : To determine MICs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-kill assays : Assessing bactericidal vs. bacteriostatic effects.
  • Synergy testing : Combining with standard antibiotics (e.g., ciprofloxacin) to evaluate resistance modulation .

Q. What mechanistic insights exist for enzyme inhibition by these derivatives?

Studies suggest interaction with thiol-dependent enzymes (e.g., glutathione S-transferase) or DNA gyrase. For example, bromophenyl groups may act as electrophilic traps for cysteine residues, disrupting catalytic activity. Fluorescence quenching assays and X-ray crystallography are used to validate binding modes .

Properties

IUPAC Name

2-(4-bromophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBVZNXXRZISHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351954
Record name 2-(4-bromophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41420-90-0
Record name 2-(4-bromophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromo-phenyl)-1,3,4-oxadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

12.3 mmol of 4-bromo-benzoic acid hydrazide were dissolved in 26 ml of triethyl orthoformate. The reaction mixture was stirred overnight at 140°, evaporated and the residue crystallized from ethanol to give the title compound as a colorless solid. MS (m/e): 225.0 (MH+, 100%)
Quantity
12.3 mmol
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 4-bromobenzoic hydrazide (200 g) in industrial methylated spirit (700 ml) was added triethylorthoformate (309 ml), industrial methylated spirit (100 ml) and sulphuric acid (0.8 ml). The reaction mixture was heated to reflux for 1 hour. The reaction mixture was cooled to 0-5° C. and product crystallised. Product was isolated, washed and dried to yield 2-(4-bromophenyl)-1,3,4-oxadiazole (186.1 g, 89.9%). 400 MHz NMR Spectrum: (DMSOd6) 9.35 (s, 1H), 7.98 (d, 1H), 7.95 (d, 1H), 7.84 (d, 1H), 7.81 (d, 1H); Mass Spectrum MH+ 224.9663 (calc. using 79-Br) Found 224.9701.
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
309 mL
Type
reactant
Reaction Step Two
[Compound]
Name
industrial methylated spirit
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(4-Bromophenyl)-1,3,4-oxadiazole
2-(4-Bromophenyl)-1,3,4-oxadiazole
2-(4-Bromophenyl)-1,3,4-oxadiazole
2-(4-Bromophenyl)-1,3,4-oxadiazole
2-(4-Bromophenyl)-1,3,4-oxadiazole
2-(4-Bromophenyl)-1,3,4-oxadiazole

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